

An In-depth Technical Guide to the Physico-chemical Properties of Sch 38519

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Compound of Interest

Compound Name: Sch 38519

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Abstract

Sch 38519 is a naturally occurring isochromanquinone compound isolated from a strain of *Thermomonospora* sp.[1]. It has garnered scientific interest due to its biological activities, notably as an inhibitor of thrombin-induced platelet aggregation and as an antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[1][2]. This technical guide provides a comprehensive overview of the known physico-chemical properties of **Sch 38519**, outlines detailed experimental protocols for their determination, and presents putative signaling pathways for its biological activities.

Core Physico-chemical Properties

The fundamental physico-chemical characteristics of **Sch 38519** are crucial for its handling, formulation, and interpretation of its biological activity. While some specific experimental values for properties like melting point, boiling point, pKa, and logP are not readily available in publicly accessible literature, this section summarizes the established data and provides context for expected values.

Data Presentation: Summary of Physico-chemical Properties

Property	Value	Source
IUPAC Name	[3aR-(3a α ,5 β ,9 β ,10 α ,11 α ,13 β ,14b α)-11-(dimethylamino)-3,3a,5,10,11,12,13,14b-octahydro-7,10-dihydroxy-5,9-dimethyl-9,13-epoxycyclohepta[3][4]naphtho[2,3-d]furo[3,2-b]pyran-2,6,14(9H)-trione	[5]
Molecular Formula	C ₂₄ H ₂₅ NO ₈	[1]
Molecular Weight	455.46 g/mol	
CAS Number	114970-20-6	[1]
Appearance	Solid (Formulation)	[5]
Solubility	Soluble in DMF, DMSO, ethanol, and methanol.	
Melting Point	Not reported in publicly available literature.	
Boiling Point	Not reported in publicly available literature.	
pKa	Not reported in publicly available literature.	
logP	Not reported in publicly available literature.	

Experimental Protocols for Physico-chemical Characterization

The following sections detail standardized experimental methodologies that can be employed to determine the key physico-chemical properties of **Sch 38519**. These protocols are based on established laboratory techniques for small molecules.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

- **Sample Preparation:** A small, finely powdered sample of **Sch 38519** is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
- **Heating:** The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

- **Solution Preparation:** A standard solution of **Sch 38519** is prepared in a suitable solvent (e.g., a co-solvent system of water and methanol if aqueous solubility is low).
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable groups in **Sch 38519**.
- **pH Monitoring:** The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the molecule is ionized.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Methodology: Shake-Flask Method

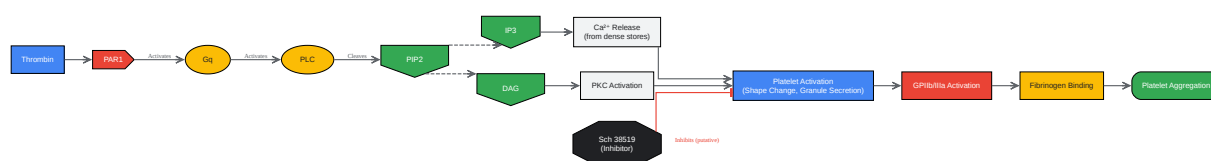
- **Phase Preparation:** Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.
- **Partitioning:** A known amount of **Sch 38519** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
- **Equilibration:** The mixture is shaken vigorously for a set period to allow for the partitioning of **Sch 38519** between the two phases to reach equilibrium.
- **Phase Separation and Analysis:** The two phases are allowed to separate, and the concentration of **Sch 38519** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The logP is calculated as the base-10 logarithm of the ratio of the concentration of **Sch 38519** in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Sch 38519 exhibits two primary biological activities: inhibition of platelet aggregation and antibacterial action. The following sections describe the putative signaling pathways involved, with the understanding that the precise molecular targets of **Sch 38519** within these pathways are still under investigation.

Inhibition of Thrombin-Induced Platelet Aggregation

Sch 38519 has been shown to inhibit the aggregation of human platelets induced by thrombin[1]. Thrombin is a potent platelet activator that signals through Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets[6][7]. The binding of thrombin to these G-protein coupled receptors initiates a signaling cascade that leads to platelet activation, shape change, and aggregation.

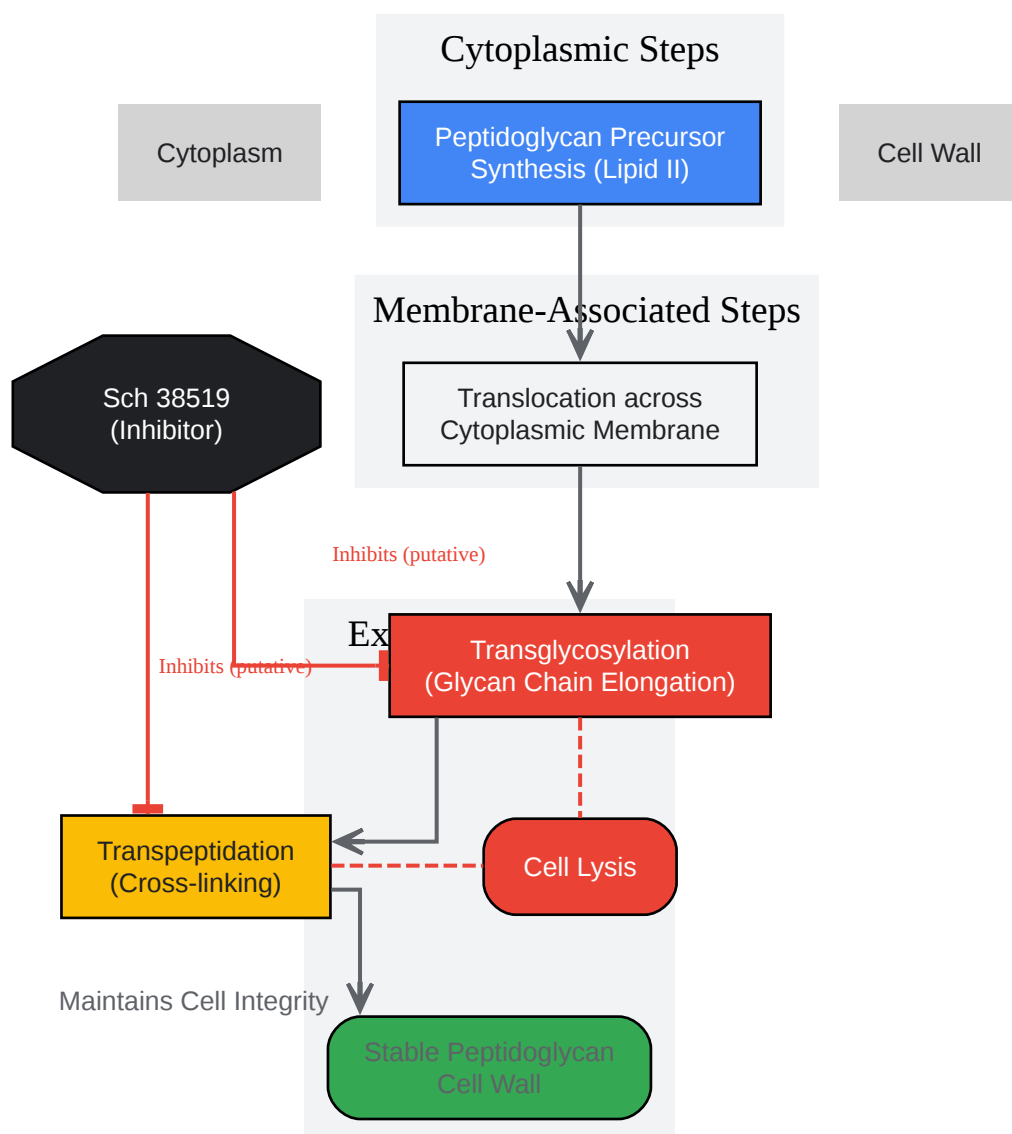


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Caption: Putative signaling pathway of thrombin-induced platelet aggregation and the proposed inhibitory point of **Sch 38519**.

Antibacterial Mechanism of Action

Sch 38519 exhibits broad-spectrum antibacterial activity. While the precise mechanism has not been fully elucidated, many natural product antibiotics with similar structural features, such as quinones, interfere with essential cellular processes in bacteria. A plausible mechanism of action is the inhibition of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and is a common target for antibiotics.



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Caption: Proposed mechanism of antibacterial action of **Sch 38519** via inhibition of bacterial cell wall synthesis.

Conclusion

Sch 38519 remains a molecule of significant interest for its dual antiplatelet and antibacterial activities. This guide has consolidated the available physico-chemical data and provided standardized protocols for further characterization. The proposed signaling pathways offer a framework for understanding its biological effects, highlighting the need for further research to

identify its precise molecular targets. A more detailed elucidation of its mechanism of action will be crucial for any future development of **Sch 38519** as a therapeutic agent.

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